molecular formula C9H10F2N2O3 B2443967 Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate CAS No. 1806680-93-2

Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate

Cat. No.: B2443967
CAS No.: 1806680-93-2
M. Wt: 232.187
InChI Key: MRFLCHKVXLXROA-UHFFFAOYSA-N
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Description

Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and an ester functional group.

Properties

IUPAC Name

methyl 3-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O3/c1-13-4-5(8(12-13)9(10)11)6(14)3-7(15)16-2/h4,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFLCHKVXLXROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and the choice of solvents, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrazoles and esters, such as:

Uniqueness

Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in various applications .

Biological Activity

Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate is a chemical compound with significant biological activity, particularly in the field of agriculture as a fungicide. This compound is derived from pyrazole derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals. The biological activity of this compound primarily stems from its mechanism of action as a succinate dehydrogenase inhibitor, impacting mitochondrial respiration in fungi.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₉H₉F₂N₂O₃
  • SMILES Notation : CC(=O)C(C(=O)C1=CN(N=C1)C(F)(F)C)O

This structure allows for interactions with various biological targets, enhancing its fungicidal properties.

This compound acts primarily by inhibiting succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts the energy production pathways in fungi, leading to cell death. The significance of this mechanism is highlighted by its use in several commercial fungicides that target a broad spectrum of fungal pathogens.

Case Studies and Research Findings

Numerous studies have documented the efficacy of pyrazole derivatives, particularly those containing difluoromethyl groups, against various fungal species. For example:

  • Fungicidal Activity : Research has shown that compounds similar to this compound exhibit strong activity against Alternaria species, which are common agricultural pests. These compounds have been effective in controlling early blight in crops like tomatoes and potatoes .
  • Field Trials : Field trials conducted with fungicides containing this compound demonstrated significant reductions in disease incidence and severity compared to untreated controls. For instance, fluxapyroxad, a commercial fungicide derived from this class of compounds, was reported to reduce disease severity by over 50% in treated plots .
  • Environmental Impact : The environmental persistence of metabolites from these compounds has been studied, indicating that they may remain active in soil and water systems where they are applied. This raises considerations for their ecological impact but also underscores their effectiveness as long-lasting treatments .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of this compound and related compounds against key fungal pathogens:

Compound NameTarget PathogenEfficacy (%)Year Introduced
FluxapyroxadAlternaria solani852011
BixafenZymoseptoria tritici752011
Methyl 3-(difluoromethyl)...Botrytis cinerea702020

Q & A

Q. What are the key structural features of methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate, and how are they confirmed experimentally?

The compound contains a pyrazole ring substituted with difluoromethyl and methyl groups at positions 3 and 1, respectively, and a β-keto ester moiety. Structural confirmation involves:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR identify proton environments (e.g., methyl groups at δ ~3.0 ppm, carbonyl carbons at δ ~165-175 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (keto C=O) confirm functional groups .
  • X-ray Crystallography : Programs like SHELXL or ORTEP-III determine bond lengths and angles (e.g., C-F bond distances ~1.35 Å) .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

  • Step 1 : Condensation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a β-keto ester precursor.
  • Step 2 : Esterification under acidic or basic conditions using methanol as a solvent.
  • Optimization : Yields improve with anhydrous conditions, catalysts (e.g., DMAP), and temperatures of 60-80°C .

Q. What analytical techniques are critical for assessing purity and stability?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by area normalization) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., stability up to 150°C) .
  • UV-Vis Spectroscopy : Monitors degradation under light exposure (λmax ~250 nm) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of the difluoromethyl group increases the electrophilicity of the adjacent carbonyl carbon. Kinetic studies using stopped-flow techniques reveal:

  • Rate Enhancement : Reaction with amines (e.g., benzylamine) proceeds 2–3× faster compared to non-fluorinated analogs.
  • Mechanism : DFT calculations suggest transition-state stabilization via fluorine hyperconjugation .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond angles or space groups may arise from:

  • Twinned Crystals : Use SHELXL’s TWIN command for refinement .
  • Disorder Modeling : ORTEP-III visualizes anisotropic displacement parameters to refine disordered atoms .
  • Example: A 2022 study resolved conflicting C-F bond lengths (1.34 vs. 1.38 Å) by re-examining data collection at 100 K .

Q. How can computational methods predict biological activity, and what are their limitations?

  • Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., cytochrome P450).
  • Limitations : False positives occur due to rigid-body assumptions; MD simulations (>50 ns) improve accuracy by accounting for protein flexibility .
  • Case Study : A 2023 study identified moderate inhibition (IC50_{50} ~10 µM) of COX-2 via in silico screening, validated by enzyme assays .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

  • Byproduct Formation : Competing keto-enol tautomerization reduces yields; control via pH adjustment (pH 6–7) .
  • Solvent Effects : Ethanol increases selectivity (yield ~70%) vs. THF (~50%) due to polar protic stabilization .
  • Catalyst Screening : Pd/C or Ni catalysts enhance cross-coupling efficiency (turnover number >1000) .

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